molecular formula C24H32N4O2S B4123017 3-[1-(ADAMANTAN-1-YL)PYRAZOL-3-YL]-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA

3-[1-(ADAMANTAN-1-YL)PYRAZOL-3-YL]-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA

Cat. No.: B4123017
M. Wt: 440.6 g/mol
InChI Key: GVFYBTGPQJJLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of an adamantyl group, a pyrazole ring, and a dimethoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethoxyphenyl Ethyl Group: This step involves the reaction of the pyrazole derivative with a suitable dimethoxyphenyl ethyl halide.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can affect the binding affinity to target proteins. The pyrazole ring and thiourea moiety may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]urea: Similar structure but with a urea moiety instead of thiourea.

    N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]carbamate: Contains a carbamate group instead of thiourea.

Uniqueness

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-(1-adamantyl)pyrazol-3-yl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2S/c1-29-20-4-3-16(12-21(20)30-2)5-7-25-23(31)26-22-6-8-28(27-22)24-13-17-9-18(14-24)11-19(10-17)15-24/h3-4,6,8,12,17-19H,5,7,9-11,13-15H2,1-2H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFYBTGPQJJLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(ADAMANTAN-1-YL)PYRAZOL-3-YL]-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA
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3-[1-(ADAMANTAN-1-YL)PYRAZOL-3-YL]-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA
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3-[1-(ADAMANTAN-1-YL)PYRAZOL-3-YL]-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA
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3-[1-(ADAMANTAN-1-YL)PYRAZOL-3-YL]-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA
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3-[1-(ADAMANTAN-1-YL)PYRAZOL-3-YL]-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA
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3-[1-(ADAMANTAN-1-YL)PYRAZOL-3-YL]-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]THIOUREA

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